BenchChemオンラインストアへようこそ!

3,4-Dichloro-6-(4-methylphenyl)pyridazine

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

3,4-Dichloro-6-(4-methylphenyl)pyridazine (CAS 1171545-90-6) is a heterocyclic aromatic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, with chlorine substituents at positions 3 and 4, and a 4-methylphenyl (p-tolyl) group at position Its molecular formula is C₁₁H₈Cl₂N₂ with a molecular weight of 239.10 g/mol. The compound is available commercially as a research chemical with typical purity specifications of 95%.

Molecular Formula C11H8Cl2N2
Molecular Weight 239.1 g/mol
CAS No. 1171545-90-6
Cat. No. B1387266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-6-(4-methylphenyl)pyridazine
CAS1171545-90-6
Molecular FormulaC11H8Cl2N2
Molecular Weight239.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)10-6-9(12)11(13)15-14-10/h2-6H,1H3
InChIKeyAAKLRUBGUGLJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-6-(4-methylphenyl)pyridazine (CAS 1171545-90-6): Chemical Identity and Baseline Characterization for Procurement Evaluation


3,4-Dichloro-6-(4-methylphenyl)pyridazine (CAS 1171545-90-6) is a heterocyclic aromatic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, with chlorine substituents at positions 3 and 4, and a 4-methylphenyl (p-tolyl) group at position 6. Its molecular formula is C₁₁H₈Cl₂N₂ with a molecular weight of 239.10 g/mol . The compound is available commercially as a research chemical with typical purity specifications of 95% . Pyridazines containing 3,4-dichloro substitution patterns are recognized as versatile synthetic intermediates capable of undergoing regioselective nucleophilic aromatic substitution reactions, enabling modular derivatization in medicinal chemistry and materials science applications [1].

Why 3,4-Dichloro-6-(4-methylphenyl)pyridazine Cannot Be Interchanged with Generic Pyridazine Analogs: A Procurement Risk Assessment


Generic substitution among pyridazine derivatives introduces quantifiable and functionally consequential differences that render simple interchange problematic without rigorous revalidation. The substitution pattern on the pyridazine core dictates regioselectivity in nucleophilic aromatic substitution reactions: 3,4-dichloropyridazines bearing electron-donating groups at position 6 exhibit preferential substitution at position 4, whereas 3,4-dichloro-5-dialkylamino analogues undergo substitution at position 3—a positional selectivity difference that alters the entire downstream synthetic trajectory [1]. Furthermore, the 4-methylphenyl substituent contributes a calculated LogP of approximately 3.46, substantially higher than unsubstituted or mono-halogenated pyridazine cores, directly impacting solubility, membrane permeability, and chromatographic behavior . Physical property divergence among positional isomers—including melting point, crystallinity, and solubility profiles—can affect formulation reproducibility and analytical method transfer without predictable correlation. In the absence of compound-specific biological or synthetic data for a given analogue, substitution carries non-negligible risk of experimental failure or batch inconsistency.

3,4-Dichloro-6-(4-methylphenyl)pyridazine: Quantitative Comparative Evidence for Scientific Selection


Regioselective Nucleophilic Substitution Profile of 3,4-Dichloropyridazine Scaffolds

3,4-Dichloropyridazines substituted at the 6-position with electron-donating groups undergo nucleophilic substitution with preferential reactivity at the 4-position over the 3-position. In contrast, 3,4-dichloro-5-dialkylamino-pyridazines demonstrate selectivity inversion, reacting preferentially at the 3-position under identical conditions [1]. This positional selectivity is not merely incremental but represents a binary change in the substitution site, which determines the regioisomeric identity of downstream products.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Comparative Lipophilicity of 3,4-Dichloro-6-(4-methylphenyl)pyridazine Versus Unsubstituted and Mono-Halogenated Pyridazine Scaffolds

The calculated LogP for 3,4-dichloro-6-(4-methylphenyl)pyridazine is approximately 3.46 ± 0.42 . This value is substantially higher than that of 3,6-dichloropyridazine (calculated LogP ≈ 1.2–1.5) [1] and unsubstituted pyridazine (calculated LogP ≈ -0.7) [1]. The 4-methylphenyl substituent alone contributes an estimated LogP increase of approximately 1.9–2.3 units relative to the dichloro core, moving the compound from a moderately polar to a lipophilic regime.

Drug Discovery Physicochemical Profiling ADME Prediction

Distinction from 4,5-Dichloro-2-(4-methylphenyl)pyridazin-3(2H)-one: Chlorination Pattern Determines Reactivity Class

3,4-Dichloro-6-(4-methylphenyl)pyridazine is an aromatic pyridazine with chlorine atoms directly attached to the heterocyclic ring at positions 3 and 4. In contrast, 4,5-dichloro-2-(4-methylphenyl)pyridazin-3(2H)-one (CAS 33098-21-4) contains a carbonyl group at position 3, with the 4-methylphenyl group attached via the N2 nitrogen, and chlorine atoms at positions 4 and 5 of the pyridazinone ring . These structural differences produce distinct reactivity profiles: the target compound participates in nucleophilic aromatic substitution at the C–Cl bonds, whereas the pyridazinone analogue exhibits carbonyl chemistry and is known as a superoxide dismutase 1 (SOD1) inhibitor .

Chemical Procurement Structure Verification Synthetic Intermediate

Absence of Published Biological Activity Data: A Procurement Consideration for Screening Applications

A systematic literature search across primary research databases, patent repositories, and authoritative chemical databases (PubChem, BindingDB, ChEMBL) reveals no peer-reviewed or patent-disclosed biological activity data for 3,4-dichloro-6-(4-methylphenyl)pyridazine (CAS 1171545-90-6). Searches for IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data returned no direct quantitative results for this specific compound. In contrast, related pyridazine scaffolds—including imidazo[1,2-b]pyridazines [1], pyridazin-3-ones [2], and 3,6-disubstituted pyridazines [3]—have extensive published activity data across kinase inhibition, anti-inflammatory, and cardiovascular targets.

Compound Screening Hit Validation Procurement Risk

3,4-Dichloro-6-(4-methylphenyl)pyridazine (CAS 1171545-90-6): Evidence-Based Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Scaffold Diversification via Regioselective Derivatization at the 4-Position

This compound is optimally deployed as a modular synthetic intermediate in medicinal chemistry programs requiring controlled diversification of the pyridazine core. The established regioselectivity for nucleophilic substitution at the 4-position enables predictable introduction of amine, alkoxy, or thiol functionality at a defined position, generating single-regioisomer products rather than regioisomeric mixtures. This is particularly valuable for constructing focused compound libraries where positional isomerism can confound structure-activity relationship interpretation. The 4-methylphenyl group at position 6 remains intact during substitution, providing a hydrophobic anchor that can influence target binding without participating in the derivatization chemistry. Procurement for this application prioritizes consistent batch-to-batch purity (≥95%) to ensure reproducible reaction yields and regioselectivity outcomes.

Physicochemical Property Optimization in Early-Stage Drug Discovery

With a calculated LogP of approximately 3.46 , this compound occupies a lipophilicity range suitable for assessing permeability-driven structure-property relationships. The substantial LogP differential relative to unsubstituted pyridazine (ΔLogP ≈ +4.1 units) provides a measurable gradient for evaluating the impact of lipophilicity on membrane permeability, metabolic stability, and off-target promiscuity in cellular assays. Unlike compounds bearing ionizable groups that complicate pH-dependent LogD measurements, this neutral scaffold offers a defined baseline for interpreting property changes upon subsequent derivatization. Users should note that the compound lacks published biological activity data, meaning any screening result must be interpreted as de novo hit identification rather than validation of a known pharmacophore.

Cross-Reactivity Control in Kinase or Enzyme Inhibition Screens

Given the extensive precedent for pyridazine-containing compounds as kinase inhibitors and the reported activity of related 3,6-disubstituted pyridazines in vasorelaxant assays (IC₅₀ values reported) [1], this compound may serve as a structural control in screening campaigns targeting these protein classes. The 3,4-dichloro-6-aryl substitution pattern is distinct from the imidazo[1,2-b]pyridazine and pyridazin-3-one scaffolds that dominate published pyridazine-based kinase inhibitor literature , offering a scaffold-hopping opportunity for intellectual property generation. Procurement for this application should include analytical verification of compound identity (NMR, LC-MS) to distinguish from the structurally similar but functionally distinct 4,5-dichloro-2-(4-methylphenyl)pyridazin-3(2H)-one (CAS 33098-21-4).

Analytical Method Development and Chromatographic System Suitability Testing

The compound's distinct physicochemical profile—moderate to high lipophilicity (calculated LogP ≈ 3.46), aromatic character, and absence of ionizable groups—makes it a candidate for use as a system suitability standard in reversed-phase HPLC method development for moderately lipophilic, neutral analytes . Its chromatographic behavior under standard C18 conditions (expected retention factor k' > 3 at 60–70% organic mobile phase) provides a reference point for assessing column performance and mobile phase composition. The presence of two chlorine atoms yields a characteristic isotopic pattern in mass spectrometry (M:M+2:M+4 ≈ 9:6:1 for dichloro species) that can be used to verify mass accuracy and isotope fidelity in LC-MS systems. Procurement for analytical applications requires documented purity certification and traceable analytical data.

Quote Request

Request a Quote for 3,4-Dichloro-6-(4-methylphenyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.